4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride
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Overview
Description
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Preparation Methods
The synthesis of 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The most common approach is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting reagents . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with moderate ability to suppress the growth of kidney cancer cells . It also exhibits anti-inflammatory, antimicrobial, and antibacterial activities, making it a valuable compound for pharmaceutical research . In industry, it can be used as a catalyst in asymmetric synthesis due to its unique spatial structure .
Mechanism of Action
The mechanism of action of 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity is believed to be due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells . The compound’s anti-inflammatory and antimicrobial activities are likely related to its ability to inhibit specific enzymes and disrupt microbial cell membranes .
Comparison with Similar Compounds
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride can be compared with other similar compounds, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid and (6,6-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate . These compounds share a similar core structure but differ in their substituents and specific biological activities . The unique spatial structure of this compound provides additional opportunities for its use as a catalyst in asymmetric synthesis, setting it apart from its analogs .
Properties
CAS No. |
36104-20-8 |
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Molecular Formula |
C11H11ClN2O2S |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H10N2O2S.ClH/c14-9-2-1-7(5-10(9)15)8-6-16-11-12-3-4-13(8)11;/h1-2,5-6,14-15H,3-4H2;1H |
InChI Key |
QSEVEFXEKUNJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)O)O.Cl |
Origin of Product |
United States |
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